molecular formula C14H12N2O3S B13358684 N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 796115-52-1

N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B13358684
CAS No.: 796115-52-1
M. Wt: 288.32 g/mol
InChI Key: OZNQKUSEPMSCMJ-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring, a methylthio group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group with a methylthio group, often using methylthiol or related reagents.

    Coupling with Nicotinamide: The final step involves coupling the benzo[d][1,3]dioxole derivative with nicotinamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzo[d][1,3]dioxole, halobenzo[d][1,3]dioxole.

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. The nicotinamide moiety can participate in redox reactions, influencing cellular pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide
  • N-(Benzo[d][1,3]dioxol-5-yl)acetamide
  • N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)benzamide

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole ring and the methylthio group provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

796115-52-1

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C14H12N2O3S/c1-20-14-10(3-2-6-15-14)13(17)16-9-4-5-11-12(7-9)19-8-18-11/h2-7H,8H2,1H3,(H,16,17)

InChI Key

OZNQKUSEPMSCMJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)OCO3

solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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